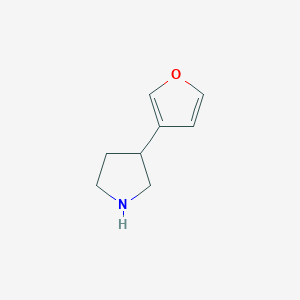
3-(Furan-3-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a furan ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-3-yl)pyrrolidine typically involves the cycloaddition of a furan derivative with a suitable pyrrolidine precursor. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of furan-3-carboxaldehyde with pyrrolidine under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrrolidine ring can be reduced to form pyrrolidines with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrrolidine rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed
Major Products:
Oxidation: Furanones and pyrrolidinones.
Reduction: Substituted pyrrolidines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(Furan-3-yl)pyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds and ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Furan: An oxygen-containing heterocycle known for its reactivity and biological properties.
Pyrrolidinone: A lactam derivative with significant pharmaceutical applications.
Uniqueness: 3-(Furan-3-yl)pyrrolidine combines the properties of both furan and pyrrolidine, offering a unique scaffold for drug discovery. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-(furan-3-yl)pyrrolidine |
InChI |
InChI=1S/C8H11NO/c1-3-9-5-7(1)8-2-4-10-6-8/h2,4,6-7,9H,1,3,5H2 |
InChI Key |
PDSIHZMGHLAXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















